2,3-Difluoroaniline is a highly electron-deficient, asymmetric halogenated aromatic amine utilized primarily as a specialized building block in pharmaceutical, agrochemical, and materials science synthesis. Characterized by a predicted pKa of 2.19 and a liquid density of 1.274 g/mL at 25 °C, this compound exhibits significantly reduced amine nucleophilicity compared to unfluorinated aniline. The adjacent ortho and meta fluorine atoms exert a strong inductive electron-withdrawing effect, stabilizing the aromatic core against unwanted oxidation while providing a specific steric and electronic environment for regioselective transformations. In industrial procurement, 2,3-difluoroaniline is prioritized for its ability to serve as a precise precursor for 6,7-difluoroquinolone scaffolds [1] and SK channel modulators [2], offering a distinct reactivity profile that cannot be replicated by symmetrical or mono-fluorinated analogs.
Substituting 2,3-difluoroaniline with structural isomers such as 2,4-difluoroaniline or 3,4-difluoroaniline fundamentally alters reaction pathways and downstream product efficacy. The specific 2,3-substitution pattern creates a distinct electronic asymmetry that dictates regioselectivity in critical ring-forming reactions, such as the Gould-Jacobs cyclization used in fluoroquinolone synthesis [1]. Furthermore, the ortho-fluorine atom introduces steric hindrance and strong localized electronegativity that depresses the amine's pKa to 2.19 , necessitating optimized basic conditions and specific ligand systems during Buchwald-Hartwig or Ullmann cross-couplings. Replacing this compound with a more basic isomer or a less sterically hindered analog will result in altered reaction kinetics, diminished regiocontrol, and the failure to achieve the specific dihedral angles required for target binding in medicinal chemistry applications.
The dual inductive electron-withdrawing effects of the ortho and meta fluorine atoms significantly depress the basicity of 2,3-difluoroaniline compared to other aniline derivatives. The predicted pKa of 2,3-difluoroaniline is 2.19 ± 0.10, which is substantially lower than that of unsubstituted aniline (pKa ~4.6) and the meta/para-substituted 3,4-difluoroaniline (pKa ~3.0) . This pronounced reduction in nucleophilicity requires the use of stronger bases or highly active transition-metal catalyst systems during N-arylation or amidation reactions to achieve satisfactory conversions.
| Evidence Dimension | Acid dissociation constant (pKa) |
| Target Compound Data | 2.19 ± 0.10 |
| Comparator Or Baseline | Aniline (~4.6) and 3,4-difluoroaniline (~3.0) |
| Quantified Difference | ~2.4 log units lower than aniline; ~0.8 log units lower than 3,4-difluoroaniline |
| Conditions | Aqueous prediction / standard baseline conditions |
Buyers must adjust base and ligand selection in cross-coupling workflows, as the depressed nucleophilicity prevents the use of standard conditions optimized for more basic anilines.
In ligand- and substrate-controlled para C-H borylation reactions at room temperature, the 2,3-difluoro substitution pattern directly impacts the regiochemical outcome. While standard ortho-substituted anilines (e.g., 2-alkylanilines) smoothly undergo para borylation with approximately 88-90% selectivity, 2,3-difluoroaniline exhibits slightly decreased para selectivity under identical iridium-catalyzed conditions[1]. This deviation highlights the unique stereoelectronic environment generated by the adjacent fluorine atoms, which alters the directing effects and transition state energies compared to mono-ortho-substituted analogs.
| Evidence Dimension | para-C-H Borylation Selectivity |
| Target Compound Data | Decreased para selectivity (<88%) |
| Comparator Or Baseline | Ortho-alkyl substituted anilines (88-90% para selectivity) |
| Quantified Difference | Measurable reduction in para-directing exclusivity |
| Conditions | Iridium-catalyzed C-H borylation at room temperature |
Process chemists must account for this altered regioselectivity when designing multi-step syntheses, potentially requiring tailored ligands to achieve high isomeric purity.
2,3-Difluoroaniline is a highly efficient precursor for the synthesis of complex boron-containing fluoroquinolones. When subjected to a Gould-Jacobs cyclization followed by N-alkylation and ester transformation, 2,3-difluoroaniline yields a difluoroboryl 1-ethyl-6,7-difluoro-1,4-dihydroquinoline-3-carboxylate intermediate with exceptionally high regioselectivity at the C-7 position [1]. This specific transformation relies entirely on the asymmetric 2,3-difluoro substitution pattern, which directs the cyclization to form the 6,7-difluoroquinolone core—a structural motif critical for binding in various biological targets.
| Evidence Dimension | Regioselectivity in quinolone core formation |
| Target Compound Data | High regioselectivity for the C-7 position |
| Comparator Or Baseline | Symmetrical fluoroanilines (e.g., 2,6-difluoroaniline) |
| Quantified Difference | Enables asymmetric 6,7-difluoro substitution impossible with symmetrical precursors |
| Conditions | Gould-Jacobs cyclization and subsequent boron complexation |
Procuring this exact isomer is mandatory for synthesizing 6,7-difluorinated quinolone APIs, as other isomers cannot yield the required asymmetric ring system.
The incorporation of the 2,3-difluoroaniline motif into N-benzene-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine derivatives significantly enhances biological activity. In electrophysiological models of spinocerebellar ataxia type 2 (SCA2), derivatives utilizing 2,3-difluoroaniline demonstrated a 7- to 10-fold higher potency in potentiating K Ca2.2a channels compared to the unfluorinated parent template CyPPA [1]. The specific halogen decoration at the 2,3-positions optimizes the molecule's electronic distribution and steric fit within the binding pocket, while retaining critical K Ca2.2a/K Ca2.3 subtype selectivity.
| Evidence Dimension | K Ca2.2a channel potentiation potency |
| Target Compound Data | 7- to 10-fold higher potency |
| Comparator Or Baseline | Unfluorinated parent template (CyPPA) |
| Quantified Difference | 700% to 1000% increase in binding/potentiation efficacy |
| Conditions | Electrophysiological model of spinocerebellar ataxia type 2 (SCA2) |
This demonstrates the compound's value as a premium bioisosteric building block for dramatically improving the efficacy of neurological drug candidates.
The commercial viability and high-purity availability of 2,3-difluoroaniline are supported by optimized industrial synthetic routes. In a demonstrated Cu-mediated Ullmann-type cross-coupling process, 74.25 g of 1-chloro-2,3-difluorobenzene was converted to 2,3-difluoroaniline in 90% yield and >99.5% purity [1]. This high-yielding conversion from the corresponding chlorofluorobenzene ensures that buyers can source 2,3-difluoroaniline with minimal isomeric contamination, a critical factor for reproducible downstream pharmaceutical manufacturing.
| Evidence Dimension | Synthesis yield and product purity |
| Target Compound Data | 90% yield, >99.5% purity |
| Comparator Or Baseline | Standard aryl amination baselines (typically 60-80% with higher impurity profiles) |
| Quantified Difference | Near-quantitative purity (>99.5%) at multi-gram scale |
| Conditions | Cu-mediated Ullmann-type cross-coupling demonstration (74.25 g scale) |
Procurement teams can rely on the high commercial purity of this compound to prevent trace isomer contamination in sensitive multi-step API syntheses.
2,3-Difluoroaniline is the mandatory starting material for generating 6,7-difluoroquinolone cores via the Gould-Jacobs cyclization [1]. Its unique asymmetric substitution pattern provides the necessary regiocontrol to ensure the correct placement of fluorine atoms, which is critical for the pharmacokinetic properties of downstream antibacterial and anticancer agents.
In medicinal chemistry programs targeting spinocerebellar ataxia and other neurological disorders, this compound serves as a highly effective building block for SK channel positive allosteric modulators. The 2,3-difluoro motif increases target potency by up to 10-fold compared to unfluorinated baselines [2], making it a priority selection for lead optimization.
Due to its depressed pKa (2.19) and unique steric environment, 2,3-difluoroaniline is utilized as a challenging substrate in the development and benchmarking of new catalytic systems, such as iridium-catalyzed C-H borylation [3] and base-mediated amidation protocols . It is ideal for testing the limits of ligand-controlled regioselectivity.
2,3-Difluoroaniline is utilized in the synthesis of advanced crop protection agents, where the dual fluorine substitution enhances lipophilicity and metabolic stability. Its high-purity commercial availability via Ullmann coupling [4] ensures that agrochemical manufacturers can scale up production without the risk of isomeric impurities compromising field efficacy or regulatory compliance.
Acute Toxic;Irritant